An In-depth Technical Guide to N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide (CAS 1177234-08-0)
An In-depth Technical Guide to N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide (CAS 1177234-08-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide, a substituted acetamide with potential applications in chemical synthesis and drug discovery. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document will cover its physicochemical properties, a plausible synthetic route, and its potential biological significance.
Core Chemical Properties and Structural Elucidation
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide is a halogenated N,N-disubstituted acetamide. Its chemical structure incorporates a benzyl group and a 4-fluorophenyl group attached to the nitrogen atom of a chloroacetamide moiety.
Structural Diagram
Caption: Chemical structure of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. The data is a combination of information from chemical suppliers and predicted values based on the compound's structure.
| Property | Value | Source |
| CAS Number | 1177234-08-0 | Chemical Supplier |
| Molecular Formula | C₁₅H₁₃ClFNO | - |
| Molecular Weight | 277.72 g/mol | - |
| Appearance | Solid (predicted) | - |
| Melting Point | 45-48 °C | [1] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water.[1] | - |
| Stability | Stable for up to two years under recommended storage conditions (cool, dry, tightly sealed).[1] | - |
Synthesis and Reaction Mechanism
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
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Synthesis of the precursor amine: N-benzyl-N-(4-fluorophenyl)amine.
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N-acylation: Reaction of the precursor amine with chloroacetyl chloride.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-benzyl-N-(4-fluorophenyl)amine
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To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
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To this suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield N-benzyl-N-(4-fluorophenyl)amine.
Step 2: Synthesis of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide
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Dissolve N-benzyl-N-(4-fluorophenyl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.[3]
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by recrystallization or column chromatography to obtain N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide.
Analytical Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, the following are predicted spectroscopic data based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic protons: Multiple signals in the range of 7.0-7.5 ppm, corresponding to the protons on the benzyl and 4-fluorophenyl rings.
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Benzyl methylene protons (-CH₂-Ph): A singlet expected around 4.5-5.0 ppm.
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Chloroacetyl methylene protons (-CO-CH₂-Cl): A singlet expected around 4.0-4.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl carbon (-C=O): A signal in the range of 165-170 ppm.
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Aromatic carbons: Multiple signals between 115-140 ppm. The carbon attached to the fluorine atom will show a characteristic large coupling constant.
-
Benzyl methylene carbon (-CH₂-Ph): A signal around 50-55 ppm.
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Chloroacetyl methylene carbon (-CO-CH₂-Cl): A signal around 40-45 ppm.
Potential Applications and Biological Relevance
Direct applications of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide have not been documented in peer-reviewed literature. However, the structural motifs present in this molecule are found in compounds with significant biological activity, suggesting its potential as an intermediate or a lead compound in drug discovery.
The N-substituted acetamide scaffold is a versatile feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[4] The presence of the chloroacetyl group provides a reactive site for further chemical modifications, allowing for the synthesis of more complex molecules through nucleophilic substitution.[2]
A structurally related compound, N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, is a known intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases and psychiatric disorders.[5] This suggests that N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide could be a valuable building block for creating novel therapeutic agents.
Safety and Handling
Specific toxicology data for N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide is limited. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. General safety guidelines for related chloroacetamide compounds include:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
-
In case of exposure:
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Skin contact: Wash off immediately with plenty of soap and water.
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Eye contact: Rinse cautiously with water for several minutes.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth and seek medical advice.
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Conclusion
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide (CAS 1177234-08-0) is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While specific data for this compound is scarce, its structural similarity to biologically active molecules and the presence of a reactive chloroacetyl group make it a compound of interest for further research and development. The synthetic and analytical information provided in this guide, although partially predictive, offers a solid foundation for researchers to work with this compound.
References
- N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide. (n.d.). IndiaMART.
- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (2001). U.S.
- Paul, B., Bernacki, R. J., & Korytnyk, W. (1980). Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs.
- N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (2025). BenchChem.
- Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (2023, October 11). CymitQuimica.
- N-benzyl-2-chloro-N-(4-fluorophenyl) Acetamide - Cas No: 1177234-08-0. (n.d.). Tradeindia.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2018). Arhiv za higijenu rada i toksikologiju, 69(4), 319-330.
- N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide. (n.d.). BLDpharm.
- 2-Chloro-N-(4-fluorophenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.
-
N-(4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
- Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone. (n.d.). Google Patents.
- FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). (n.d.). ResearchGate.
- Benzyl N-(3-chloro-4-fluorophenyl)carbamate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.
- N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (n.d.). BenchChem.
- SAFETY DATA SHEET. (2014, November 24). Spectrum Chemical.
- Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide and study of its biological activity against cancer cells. (2024). CyberLeninka.
- Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. (2021). Current Chemistry Letters, 10(3), 263-270.
-
Acetamide, N-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]
Sources
- 1. N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide Supplier in Mumbai, N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
